Cas no 72056-29-2 (1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-, (4aR,9bR)-)

1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-, (4aR,9bR)- structure
72056-29-2 structure
Product Name:1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-, (4aR,9bR)-
CAS No:72056-29-2
Molecular Formula:C19H20O8
Molecular Weight:376.357306480408
CID:574608

1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-, (4aR,9bR)- Properties

Names and Identifiers

    • 1(4H)-Dibenzofuranone,2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-,(4aR,9bR)-
    • 1(4H)-Dibenzofuranone,2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-,(4aR-trans)-
    • Pseudoplacodiolic acid
    • CID 98535240
    • 1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-, (4aR,9bR)-
    • InChIKey: HCSONWDCGXFSJK-RTBURBONSA-N
    • Inchi: 1S/C19H20O8/c1-7-14(23)12(9(3)21)16-13(15(7)24)18(4)17(25)11(8(2)20)10(22)6-19(18,26-5)27-16/h23-25H,6H2,1-5H3/t18-,19-/m1/s1
    • SMILES: O1C2C(C(C)=O)=C(C(C)=C(C=2[C@]2(C)C(=C(C(C)=O)C(C[C@@]12OC)=O)O)O)O

Computed Properties

  • Exact Mass: 376.116
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 376.116
  • Heavy Atom Count: 27
  • Complexity: 742
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 130

Experimental Properties

  • Boiling Point: 629.8±55.0 °C(Predicted)
  • pka: 4.50±1.00(Predicted)
  • Density: 1.49±0.1 g/cm3(Predicted)

1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-, (4aR,9bR)- Related Literature

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